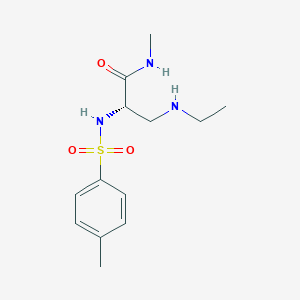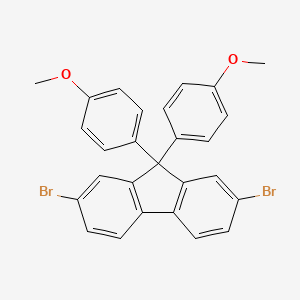![molecular formula C11H15F2O3PSe B14247019 Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester CAS No. 327156-99-0](/img/structure/B14247019.png)
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C11H15F2O3PSe. This compound is characterized by the presence of a phosphonic acid group, a difluoro(phenylseleno)methyl group, and two ethyl ester groups. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester typically involves the reaction of difluoromethyl phenyl selenide with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the difluoro(phenylseleno)methyl group to other functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonic acids, and substituted phosphonic esters .
Scientific Research Applications
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The difluoro(phenylseleno)methyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phosphonic acid group can interact with metal ions and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar structure but lacks the difluoro(phenylseleno)methyl group.
Phosphonic acid, (phenylmethyl)-, diethyl ester: Similar structure but with a phenylmethyl group instead of difluoro(phenylseleno)methyl.
Uniqueness
Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester is unique due to the presence of the difluoro(phenylseleno)methyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
327156-99-0 |
|---|---|
Molecular Formula |
C11H15F2O3PSe |
Molecular Weight |
343.18 g/mol |
IUPAC Name |
[diethoxyphosphoryl(difluoro)methyl]selanylbenzene |
InChI |
InChI=1S/C11H15F2O3PSe/c1-3-15-17(14,16-4-2)11(12,13)18-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
IDQJXKJIFZIKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(F)(F)[Se]C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


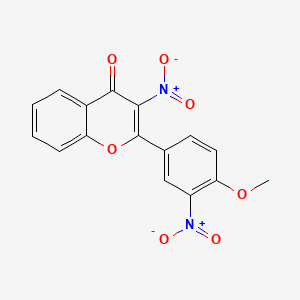

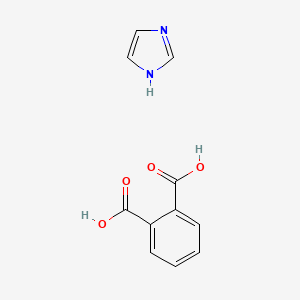
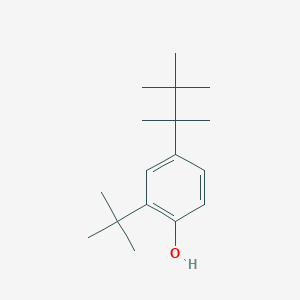
![4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-](/img/structure/B14246966.png)
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
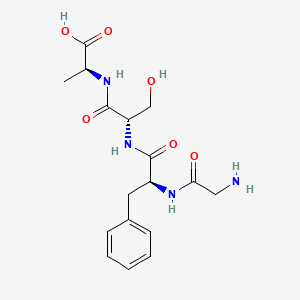
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
